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Compound of Interest

Compound Name: 5-Bromopentan-1-ol

Cat. No.: B046803 Get Quote

5-Bromopentan-1-ol: A Bifunctional Building
Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopentan-1-ol (CAS No: 34626-51-2) is a versatile bifunctional molecule widely

employed in organic synthesis.[1][2] Its structure, featuring a primary alkyl bromide and a

primary hydroxyl group, allows for selective and sequential chemical transformations, making it

a valuable building block for the construction of complex molecular architectures.[1][3] This

guide provides a comprehensive overview of the synthesis, key reactions, and applications of

5-bromopentan-1-ol, with a focus on quantitative data, detailed experimental protocols, and

logical workflows.

Physicochemical Properties
A summary of the key physicochemical properties of 5-bromopentan-1-ol is presented in the

table below.
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Property Value

CAS Number 34626-51-2

Molecular Formula C₅H₁₁BrO

Molecular Weight 167.04 g/mol [4]

Appearance Colorless to pale yellow liquid[5]

Boiling Point 117 °C at 20 mmHg[6]

Density 1.38 g/cm³[2]

Refractive Index (n20/D) 1.482[2]

Solubility

Slightly soluble in water; soluble in common

organic solvents like ethanol, acetone, and

ether.[5]

Synthesis of 5-Bromopentan-1-ol
The most common and efficient method for the synthesis of 5-bromopentan-1-ol is the

selective monobromination of 1,5-pentanediol using hydrobromic acid.[1][7]

Experimental Protocol: Synthesis from 1,5-
Pentanediol[7]

Reagents:

1,5-Pentanediol (1.0 eq)

40% Hydrobromic acid (1.5 eq)

Benzene

5% Sodium hydroxide solution

10% Hydrochloric acid

Saturated brine
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Anhydrous sodium sulfate

Petroleum ether

Ethyl acetate

Procedure:

To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic

acid (28 mL, 0.2 mol), and 60 mL of benzene.

Heat the mixture in an oil bath at 70-80 °C for 15 hours, monitoring the reaction by TLC

until the starting material is consumed.

After cooling to room temperature, wash the reaction mixture successively with 5% sodium

hydroxide solution, 10% hydrochloric acid, and saturated brine.

Dry the organic layer over anhydrous sodium sulfate.

Purify the crude product by silica gel column chromatography using a mixture of petroleum

ether and ethyl acetate (8:1 v/v) as the eluent.

Concentrate the purified fractions to obtain 5-bromopentan-1-ol as a colorless to pale

yellow liquid.

Yield: 89.1%[7]

Reactions of the Bifunctional Groups
The synthetic utility of 5-bromopentan-1-ol stems from the differential reactivity of its two

functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while

the primary alcohol can undergo a variety of transformations including oxidation, esterification,

and etherification.

Reactions at the C-Br Bond: Nucleophilic Substitution
The bromine atom serves as a good leaving group, facilitating Sₙ2 reactions with a wide range

of nucleophiles.[1]
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Table of Nucleophilic Substitution Reactions

Nucleophile Reagent Product Yield

Azide
Sodium azide (NaN₃)

in DMF
5-Azidopentan-1-ol High (protocol below)

Amine Dimethylamine

5-

(Dimethylamino)penta

n-1-ol

-

Thiol Sodium thiophenoxide
5-(Phenylthio)pentan-

1-ol
-

Alkoxide Sodium benzyloxide
5-(Benzyloxy)pentan-

1-ol
-

Cyanide Sodium cyanide
6-

Hydroxyhexanenitrile
-

Reagents:

5-Bromopentan-1-ol (1.0 eq)

Sodium azide (1.5 eq)

Dimethylformamide (DMF)

Water

Diethyl ether

Procedure:

Dissolve 5-bromopentan-1-ol in DMF in a round-bottom flask.

Add sodium azide to the solution and stir the mixture at room temperature. The reaction

can be gently heated to increase the rate.

Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield 5-azidopentan-1-ol.

Yield: While a specific yield for this reaction was not found in the provided search results, this

is a standard high-yielding transformation.[2]

Reactions at the C-OH Bond
The primary alcohol functionality can be readily transformed into other functional groups.

The oxidation of 5-bromopentan-1-ol can be controlled to yield either the corresponding

aldehyde or carboxylic acid.[2]

To 5-Bromopentanal: Mild oxidizing agents are required to prevent over-oxidation. The

Swern oxidation is a common and effective method.[2][8]

Experimental Protocol: Swern Oxidation to 5-Bromopentanal[8][9]

Reagents:

Oxalyl chloride (1.5 eq)

Dimethyl sulfoxide (DMSO) (2.7 eq)

5-Bromopentan-1-ol (1.0 eq)

Triethylamine (7.0 eq)

Dichloromethane (DCM)

Procedure:

To a solution of oxalyl chloride in DCM at -78 °C, add a solution of DMSO in DCM

dropwise.

After stirring for 5 minutes, add a solution of 5-bromopentan-1-ol in DCM dropwise.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.benchchem.com/product/b046803?utm_src=pdf-body
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Named_Reactions/Swern_oxidation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Named_Reactions/Swern_oxidation
https://chemistryhall.com/swern-oxidation/
https://www.benchchem.com/product/b046803?utm_src=pdf-body
https://www.benchchem.com/product/b046803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the mixture at -78 °C for 30 minutes.

Add triethylamine dropwise and allow the reaction to warm to room temperature.

Quench the reaction with water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate. The crude product can be purified by column chromatography.

Yield: The Swern oxidation is generally a high-yielding reaction.

To 5-Bromopentanoic Acid: Stronger oxidizing agents are used for this transformation.[2]

The hydroxyl group can be acylated to form esters, which can also serve as a protecting group.

Experimental Protocol: Synthesis of 5-Bromopentyl Acetate[1]

Reagents:

5-Bromopentan-1-ol (1.0 eq)

Acetic anhydride (1.1 eq)

Anhydrous sodium carbonate (1.2 eq)

N,N-Dimethyl-4-aminopyridine (DMAP) (0.1 eq)

Toluene

Procedure:

To a reaction flask, add 5-bromopentan-1-ol (33.4 g, 200 mmol), anhydrous sodium

carbonate (25.4 g, 240 mmol), DMAP (2.4 g, 20 mmol), and 200 mL of toluene.

Cool the mixture in an ice bath and add acetic anhydride (22.5 g, 220 mmol) dropwise with

stirring.

After the addition, stir the mixture for 1 hour under ice cooling.
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Wash the reaction mixture successively with water (twice), dilute hydrochloric acid, and

then water.

Distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.

Yield: Quantitative[1]

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can

then react with an alkyl halide to form an ether.[10]

Experimental Protocol: Synthesis of 5-(Benzyloxy)pentyl Bromide

Reagents:

5-Bromopentan-1-ol (1.0 eq)

Sodium hydride (NaH) (1.1 eq)

Benzyl bromide (1.1 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a

solution of 5-bromopentan-1-ol in THF dropwise at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes.

Cool the mixture to 0 °C and add benzyl bromide dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Carefully quench the reaction with water and extract with diethyl ether.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate. The product can be purified by column chromatography.
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Yield: This is a generally high-yielding reaction.

Intramolecular Cyclization
In the presence of a base, 5-bromopentan-1-ol can undergo an intramolecular Williamson

ether synthesis to form tetrahydropyran.[11]

5-Bromopentan-1-ol Alkoxide intermediateBase (e.g., NaOH) TetrahydropyranIntramolecular Sₙ2

Click to download full resolution via product page

Intramolecular cyclization of 5-bromopentan-1-ol.

Protecting Group Strategies
To achieve selective reactions at one of the functional groups, the other must be temporarily

protected.

Protection of the Hydroxyl Group
The hydroxyl group is commonly protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl

(THP) ether.

Experimental Protocol: TBDMS Protection of 5-Bromopentan-1-ol

Reagents:

5-Bromopentan-1-ol (1.0 eq)

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

Imidazole (2.5 eq)

Anhydrous Dimethylformamide (DMF)

Procedure:
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Dissolve 5-bromopentan-1-ol and imidazole in anhydrous DMF under an inert

atmosphere.

Add TBDMSCl to the solution at room temperature.

Stir the mixture until the reaction is complete (monitored by TLC).

Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous

NH₄Cl solution.

Separate the layers and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate to give the TBDMS-protected product.

Deprotection of TBDMS Ether: The TBDMS group can be removed using a fluoride source

such as tetrabutylammonium fluoride (TBAF) in THF.

Applications in Multi-Step Synthesis
5-Bromopentan-1-ol is a key building block in the synthesis of various pharmaceuticals and

complex organic molecules. Its bifunctional nature allows it to act as a flexible linker.

Role in the Synthesis of Vorinostat (SAHA)
Vorinostat (Suberoylanilide Hydroxamic Acid) is a histone deacetylase (HDAC) inhibitor used in

cancer therapy.[12] While 5-bromopentan-1-ol is not directly a precursor in the most common

industrial syntheses of Vorinostat, its derivatives with a five-carbon chain are central to the

structure of related HDAC inhibitors. A simplified, conceptual synthetic pathway illustrating how

a bifunctional five-carbon unit similar to that provided by 5-bromopentan-1-ol is incorporated is

shown below. The industrial synthesis of Vorinostat typically starts from suberic acid.[1][6]
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Suberic Acid

Suberanilic Acid

1.

Activated Ester

2.

Vorinostat (SAHA)

3.

Aniline

Hydroxylamine

Coupling Agent

Coupling Agent

Click to download full resolution via product page

Conceptual synthetic pathway of Vorinostat.

Spectroscopic Data
The following table summarizes key spectroscopic data for 5-bromopentan-1-ol and its

derivatives.
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)

5-Bromopentan-1-ol

3.65 (t, 2H), 3.42 (t,

2H), 1.90 (p, 2H), 1.57

(m, 2H), 1.48 (m, 2H)

62.5, 33.8, 32.4, 32.3,

24.9

3330 (br, O-H), 2940,

2860 (C-H), 1050 (C-

O), 645 (C-Br)

5-Bromopentyl

Acetate

4.06 (t, 2H), 3.41 (t,

2H), 2.05 (s, 3H), 1.88

(p, 2H), 1.65 (p, 2H),

1.49 (p, 2H)

171.1, 64.1, 33.4,

32.0, 27.8, 24.4, 21.0

2950, 2865 (C-H),

1740 (C=O), 1240 (C-

O), 650 (C-Br)

5-Bromopentanal

9.77 (t, 1H), 3.41 (t,

2H), 2.44 (dt, 2H),

1.90 (p, 2H), 1.74 (p,

2H)

202.5, 43.7, 33.2,

31.8, 21.5

2945, 2865, 2720 (C-

H), 1725 (C=O), 650

(C-Br)

5-Bromopentanoic

Acid

11.5 (br s, 1H), 3.41

(t, 2H), 2.38 (t, 2H),

1.90 (p, 2H), 1.70 (p,

2H)

179.8, 33.8, 33.3,

32.0, 23.8

3000 (br, O-H), 2950,

2870 (C-H), 1710

(C=O), 650 (C-Br)

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Conclusion
5-Bromopentan-1-ol is a highly valuable and versatile bifunctional building block in organic

synthesis. Its distinct reactive sites allow for a wide array of chemical transformations, making it

an essential component in the synthesis of complex molecules, including pharmaceuticals and

fine chemicals. A thorough understanding of its reactivity and the strategic use of protecting

groups are key to unlocking its full potential in synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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